4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound with the molecular formula C12H11ClN2O2S . This compound is notable for its unique structure, which includes a pyridine ring, a triazine ring, and a benzenesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
4-chloro-N-[3-(pyridin-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S/c16-12-4-6-14(7-5-12)24(22,23)20-15-18-10-21(11-19-15)9-13-3-1-2-8-17-13/h1-8H,9-11H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBSTJDOKBBEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=NCN1CC2=CC=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the formation of the triazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur at the triazine ring, leading to various reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various triazine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The primary application of this compound lies in its role as an inhibitor of specific biological receptors. Notably, it has been studied for its inhibitory effects on the P2X7 receptor, which is implicated in various inflammatory and neurodegenerative diseases.
Inhibition of P2X7 Receptor
Research indicates that compounds similar to 4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can serve as effective inhibitors of the P2X7 receptor. This receptor is known to play a crucial role in the pathophysiology of chronic pain and inflammation. Inhibitors targeting this receptor may provide therapeutic benefits for conditions such as arthritis and multiple sclerosis .
Antimicrobial Activity
Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Research into similar compounds has shown promising results against various strains of bacteria, indicating that this compound may also possess similar properties .
Case Studies
Several case studies highlight the applications of related compounds:
- P2X7 Inhibition : A study demonstrated that a related sulfonamide compound effectively reduced inflammation in animal models by blocking the P2X7 receptor. This suggests a pathway for developing new anti-inflammatory drugs based on this compound's structure .
- Antimicrobial Efficacy : A derivative of this class was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed significant antibacterial activity. This points to the potential for developing new antibiotics from similar chemical frameworks .
- Anticancer Research : Compounds with triazine cores have been evaluated in vitro against various cancer cell lines. Results indicated that these compounds could inhibit cell growth and induce apoptosis, supporting further investigation into their therapeutic potential .
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to its combination of a pyridine ring, a triazine ring, and a benzenesulfonamide group. This structure imparts distinctive chemical properties and reactivity, making it valuable for various research applications .
Biological Activity
The compound 4-chloro-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is part of a class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chloro group, a pyridine moiety, and a triazine ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to various pharmacological effects including diuretic and anti-inflammatory activities .
- Antimicrobial Activity : Sulfonamides are traditionally used as antibacterial agents. The presence of the pyridine and triazine rings enhances the compound's interaction with bacterial enzymes, leading to bacteriostatic effects against a range of pathogens .
- Antitumor Activity : Recent studies indicate that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of apoptotic pathways .
Biological Activity Data
The following table summarizes the biological activities reported for similar sulfonamide derivatives:
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 10 | |
| Compound B | Antitumor | 15 | |
| Compound C | Enzyme Inhibition | 20 | |
| Compound D | Antiviral | 25 |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.32 μg/mL .
- Antitumor Potential : In vitro assays showed that another derivative led to a reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 1.25 μM. This effect was linked to the compound's ability to induce apoptosis through caspase activation pathways .
- Enzyme Inhibition Studies : Research indicated that certain derivatives inhibited acetylcholinesterase with IC50 values ranging from 20 to 50 μM. This suggests potential applications in treating neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
